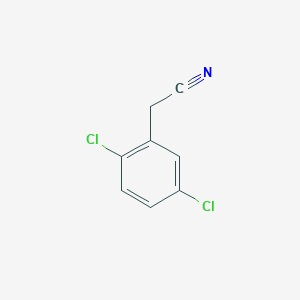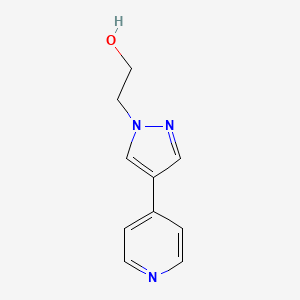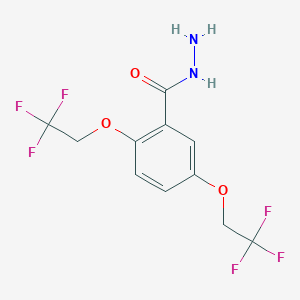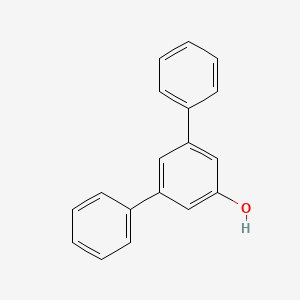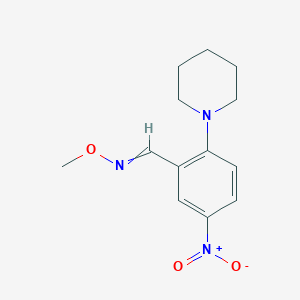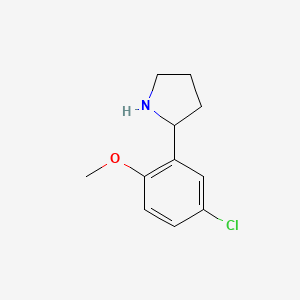
2-(5-Chloro-2-methoxyphenyl)pyrrolidine
Descripción general
Descripción
“2-(5-Chloro-2-methoxyphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of bioactive molecules . For example, pyrrolidine-2,5-dione is a versatile scaffold that has been used to prepare a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : This compound is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are beneficial in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Antihypertensive and Antiarrhythmic Effects : Derivatives of 2-(5-Chloro-2-methoxyphenyl)pyrrolidine, specifically 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, have shown potential in antiarrhythmic and antihypertensive effects, suggesting their usefulness in cardiovascular treatments (Malawska et al., 2002).
Development of Organothiophosphorus Compounds : Reactions involving derivatives of 2-(5-Chloro-2-methoxyphenyl)pyrrolidine lead to the formation of novel organothiophosphorus compounds, which have potential applications in materials science and chemistry (Karakus, 2006).
Crystallographic Studies : The compound has been used in crystallographic studies to understand its molecular conformation and structure, contributing to the field of crystallography and molecular design (Mohammat et al., 2008).
Asymmetric Synthesis : It is instrumental in asymmetric syntheses, particularly in creating enantioselective pyrrolidines, which are significant in pharmaceutical research (Wu et al., 1996).
Insecticidal Properties : Some pyridine derivatives of 2-(5-Chloro-2-methoxyphenyl)pyrrolidine show notable insecticidal activities, suggesting their potential in pest control (Bakhite et al., 2014).
Photophysical and Fluorophore Research : The compound plays a role in the development of highly emissive fluorophores in both solution and solid states, beneficial in photophysical research and material sciences (Hagimori et al., 2019).
Cytotoxicity Studies : Derivatives of this compound have been investigated for their cytotoxicity against various cancer cell lines, indicating its potential in cancer research (Hour et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPVCIRAZRJSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)
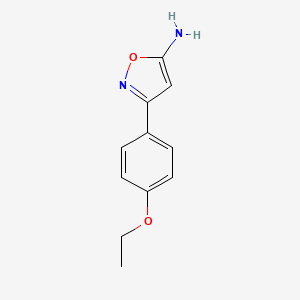
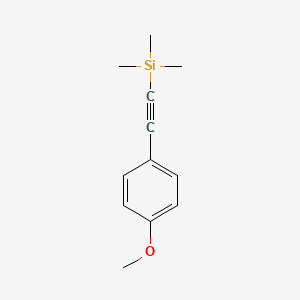
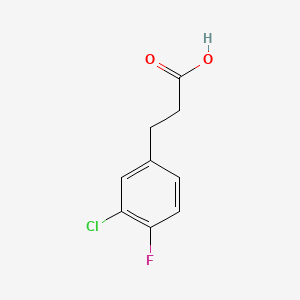

![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)
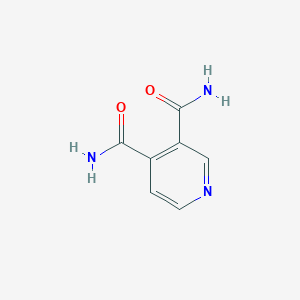
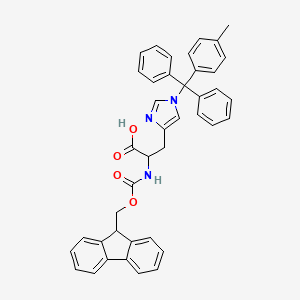
![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)
